molecular formula C9H10BrNO2 B1313444 Ethyl 2-bromo-5-methylnicotinate CAS No. 65996-16-9

Ethyl 2-bromo-5-methylnicotinate

Cat. No. B1313444
CAS RN: 65996-16-9
M. Wt: 244.08 g/mol
InChI Key: PKLWSPZTPMXMIU-UHFFFAOYSA-N
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Patent
US04294969

Procedure details

A mixture of ethyl 2-bromo-5-methylnicotinate (7.1 g, 0.03 m) and 10% NaOH solution (500 ml) was heated on a stream bath with stirring. After 3 hours, the solution was cooled and neutralized with 12 N HCl. After cooling in an ice bath, the mixture was filtered to yield 5.6 g (39% yield) of 2-bromo-5-methylnicotinic acid.
Quantity
7.1 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[N:12]=[CH:11][C:10]([CH3:13])=[CH:9][C:3]=1[C:4]([O:6]CC)=[O:5].Cl>[OH-].[Na+]>[Br:1][C:2]1[N:12]=[CH:11][C:10]([CH3:13])=[CH:9][C:3]=1[C:4]([OH:6])=[O:5] |f:2.3|

Inputs

Step One
Name
Quantity
7.1 g
Type
reactant
Smiles
BrC1=C(C(=O)OCC)C=C(C=N1)C
Name
Quantity
500 mL
Type
solvent
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated on a stream bath
TEMPERATURE
Type
TEMPERATURE
Details
the solution was cooled
TEMPERATURE
Type
TEMPERATURE
Details
After cooling in an ice bath
FILTRATION
Type
FILTRATION
Details
the mixture was filtered

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
BrC1=C(C(=O)O)C=C(C=N1)C
Measurements
Type Value Analysis
AMOUNT: MASS 5.6 g
YIELD: PERCENTYIELD 39%
YIELD: CALCULATEDPERCENTYIELD 89.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.